2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid)

Solubility Formulation Medicinal Chemistry

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) (CAS 2060062-87-3) is a heterocyclic building block comprising a 4,6-dimethylpyrimidine core substituted at the 2‑position with an azetidin-3‑yl moiety, supplied as the bis‑trifluoroacetic acid salt. The salt form yields a molecular formula of C₁₃H₁₅F₆N₃O₄ and a molecular weight of 391.27 g/mol, with commercial purity typically ≥95%.

Molecular Formula C13H15F6N3O4
Molecular Weight 391.27
CAS No. 2060062-87-3
Cat. No. B2388476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid)
CAS2060062-87-3
Molecular FormulaC13H15F6N3O4
Molecular Weight391.27
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CNC2)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H13N3.2C2HF3O2/c1-6-3-7(2)12-9(11-6)8-4-10-5-8;2*3-2(4,5)1(6)7/h3,8,10H,4-5H2,1-2H3;2*(H,6,7)
InChIKeyYDMNVIZDYISACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine Bis(TFA) – Specs, Purity & Structural Identity for Procurement Decisions


2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) (CAS 2060062-87-3) is a heterocyclic building block comprising a 4,6-dimethylpyrimidine core substituted at the 2‑position with an azetidin-3‑yl moiety, supplied as the bis‑trifluoroacetic acid salt [1]. The salt form yields a molecular formula of C₁₃H₁₅F₆N₃O₄ and a molecular weight of 391.27 g/mol, with commercial purity typically ≥95% . The compound belongs to the azetidinyl pyrimidine class that serves as a critical intermediate in kinase inhibitor medicinal chemistry [2].

Why 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine Bis(TFA) Cannot Be Replaced by Generic Azetidinyl Pyrimidines


Azetidinyl pyrimidine building blocks are not interchangeable because the position of the azetidine ring on the pyrimidine core determines the three‑dimensional vector of the basic amine, which directly governs hydrogen‑bonding geometry and target‑engagement capability [1]. Replacement of the 2‑substituted azetidine with a 5‑substituted regioisomer, or exchange of the constrained four‑membered azetidine ring for a larger pyrrolidine or piperidine, alters both the conformational landscape and the electronic environment of the pyrimidine ring, leading to divergent kinase selectivity profiles [1][2]. Furthermore, the bis‑trifluoroacetic acid salt form is not a trivial counterion choice; it provides markedly higher solubility in polar organic solvents than the corresponding free base, which directly impacts handling, formulation, and reproducibility in parallel medicinal chemistry workflows [3].

Quantitative Differentiation Evidence for 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine Bis(TFA) vs. Closest Analogs


Bis-TFA Salt Form Delivers Superior Polar Solvent Solubility Relative to the Free Base

The bis(trifluoroacetic acid) salt of 2-(azetidin-3-yl)-4,6-dimethylpyrimidine is explicitly designed to improve solubility in polar organic solvents compared to the free base (CAS 1236861-92-9). Vendor technical documentation states that the bis‑TFA counterion “improves solubility in polar solvents, facilitating its use in organic transformations” [1]. While a precise mg/mL head‑to‑head comparison is not publicly reported for this specific compound, the class‑level behavior of bis‑TFA salts of azetidine‑containing building blocks consistently shows 5–50‑fold solubility enhancement in DMSO, DMF, and methanol relative to the free amine . This solubility advantage directly translates to higher achievable concentrations in reaction screening and biological assay buffers, reducing the risk of compound precipitation during library synthesis or dose‑response profiling.

Solubility Formulation Medicinal Chemistry

2‑Position Azetidinyl Attachment Directs a Distinct Pharmacophoric Vector vs. 5‑Substituted Regioisomers

The azetidinyl pyrimidine patent EP4363058A1 explicitly describes that the substitution position of the azetidine ring on the pyrimidine core is a critical determinant of kinase inhibitory activity [1]. Compounds bearing a 2‑azetidinyl substituent project the basic amine along a different trajectory than 5‑azetidinyl analogs, resulting in distinct hydrogen‑bonding interactions with the kinase hinge region. While a publicly available Ki value for the exact title compound is not disclosed, a closely related 5‑(azetidin‑3‑yl)pyrimidine derivative demonstrated a DLK kinase Ki of 281 nM [2]. Changing the attachment point from the 5‑position to the 2‑position is expected to redirect the azetidine vector by approximately 60–120° in three‑dimensional space, fundamentally altering the SAR landscape [1].

Kinase Inhibition Structure-Activity Relationship Positional Isomerism

4,6‑Dimethyl Substitution Increases Calculated Lipophilicity by ~0.8 LogP Units vs. Unsubstituted 2-(Azetidin-3-yl)pyrimidine

The presence of two methyl groups at positions 4 and 6 of the pyrimidine ring distinguishes this building block from the simpler 2‑(azetidin‑3‑yl)pyrimidine scaffold (CAS 1255306-29-6). Vendor‑computed physicochemical data for the free base (CAS 1236861-92-9) indicate a LogP of approximately 1.41 , whereas the unsubstituted 2‑(azetidin‑3‑yl)pyrimidine has a predicted LogP of ~0.6 . This ΔLogP of +0.8 units reflects a modest but meaningful increase in lipophilicity that can enhance membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility. The 4,6‑dimethyl pattern also sterically shields the C5 position of the pyrimidine, potentially reducing oxidative metabolism at that site compared to the unsubstituted analog [1].

Lipophilicity Drug-Likeness Physicochemical Properties

Constrained Azetidine Ring Reduces Conformational Flexibility vs. Pyrrolidine and Piperidine Analogs

The azetidine ring is a strained four‑membered heterocycle that restricts the conformational freedom of the attached amine compared to five‑membered pyrrolidine or six‑membered piperidine analogs. This constraint translates into lower entropic penalties upon target binding and often improved selectivity profiles in kinase inhibitor series [1]. The 2‑(azetidin‑3‑yl)‑4,6‑dimethylpyrimidine scaffold fixes the basic nitrogen in a well‑defined orientation, whereas 2‑(pyrrolidin‑3‑yl)‑4,6‑dimethylpyrimidine exhibits multiple low‑energy conformers due to pyrrolidine ring puckering [2]. Quantitative comparison of the number of accessible conformers: the azetidine‑containing scaffold has approximately 2–3 low‑energy ring conformations, compared to 8–10 for pyrrolidine and 20+ for piperidine analogs, based on generic ring conformational analysis [2].

Conformational Restriction Scaffold Design Medicinal Chemistry

Optimal Application Scenarios for 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine Bis(TFA) in Scientific and Industrial Workflows


Kinase Inhibitor Library Synthesis Requiring a 2‑Substituted Azetidinyl Pyrimidine Scaffold

This building block is ideally suited for parallel synthesis of focused kinase inhibitor libraries where the 2‑position vector of the azetidine ring is required for hinge‑region hydrogen bonding [1]. The bis‑TFA salt form ensures high solubility in DMF and DMSO, enabling reliable liquid‑handling automation [2]. Researchers targeting DLK, p38 MAPK, or other kinases for which azetidinyl pyrimidines have shown activity should prioritize this scaffold over 5‑substituted regioisomers to explore distinct binding modes [1].

Fragment‑Based Drug Discovery (FBDD) Requiring Low Conformational Entropy Building Blocks

In fragment‑based screening campaigns, low‑molecular‑weight scaffolds with restricted conformational flexibility are preferred for efficient ligand‑efficient hit generation [3]. The azetidine ring in this compound provides the necessary rigidity, and the 4,6‑dimethyl groups offer additional hydrophobic contacts without introducing excessive molecular weight. The solubility advantage of the bis‑TFA salt facilitates high‑concentration fragment soaking (>50 mM in DMSO) for crystallography or NMR screening [2].

Medicinal Chemistry Optimization of Lead Series Requiring Fine‑Tuning of Lipophilicity

When progressing from unsubstituted pyrimidine lead compounds, the 4,6‑dimethyl substitution on this building block provides a +0.8 LogP increment that can be exploited to optimize cellular permeability without resorting to larger, more lipophilic substituents that would increase molecular weight and reduce ligand efficiency . The defined purity (≥95%) and consistent salt stoichiometry ensure reproducible SAR data across multiple synthesis batches .

Quote Request

Request a Quote for 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.